2-Bromo-6-methoxypyridin-4-amine

Descripción

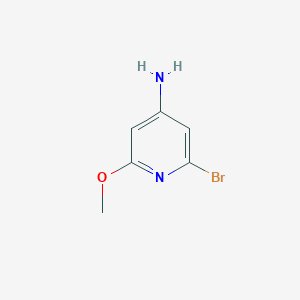

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKKKPQHFUZZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857081 | |

| Record name | 2-Bromo-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-34-7 | |

| Record name | 2-Bromo-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Organic Chemist's Guide to 2-Bromo-6-methoxypyridin-4-amine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-6-methoxypyridin-4-amine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, and characterization, with a strong emphasis on its strategic application in the development of novel therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to effectively utilize this versatile molecule.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules that interact with biological targets. The strategic functionalization of the pyridine ring with reactive handles, such as a bromine atom, and modulating groups, like methoxy and amine substituents, provides a powerful platform for the synthesis of diverse compound libraries.

2-Bromo-6-methoxypyridin-4-amine (CAS No. 1196152-34-7) has emerged as a particularly valuable intermediate.[1][2] The bromine atom at the 2-position serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.[3][4] The amino group at the 4-position and the methoxy group at the 6-position not only influence the electronic landscape of the pyridine ring but also provide additional points for modification or interaction with target proteins. This unique combination of functional groups makes it an ideal starting material for the synthesis of complex molecules, most notably in the pursuit of potent and selective kinase inhibitors.[5][6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 1196152-34-7 | [1] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [2] |

| IUPAC Name | 2-Bromo-6-methoxypyridin-4-amine | [2] |

| Appearance | Typically an off-white to light yellow solid | |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and DMSO |

Spectroscopic Characterization (Predicted and Representative Data):

While a publicly available, dedicated spectral analysis for 2-Bromo-6-methoxypyridin-4-amine is not readily found, we can predict the expected NMR and mass spectrometry data based on its structure and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the bromine would likely appear in the range of 140-150 ppm, while the carbon bearing the methoxy group would be further downfield.[7]

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of 2-Bromo-6-methoxypyridin-4-amine: A Plausible and Authoritative Approach

While a specific, peer-reviewed synthesis for 2-Bromo-6-methoxypyridin-4-amine is not widely published, a robust and logical synthetic route can be devised from readily available starting materials, drawing upon established methodologies for the synthesis of related aminopyridines. A highly plausible approach involves the selective amination of a di-substituted pyridine precursor.

Proposed Synthetic Pathway:

Caption: Plausible synthetic route to 2-Bromo-6-methoxypyridin-4-amine.

Detailed Experimental Protocol (Representative):

This protocol is adapted from established procedures for the selective amination of di-halopyridines. The rationale behind this approach lies in the differential reactivity of the bromine atoms at the 2- and 4-positions of the pyridine ring, often allowing for selective substitution at the 4-position under controlled conditions.

Materials:

-

2,4-Dibromo-6-methoxypyridine

-

Aqueous ammonia (28-30%) or a suitable ammonia equivalent

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 2,4-dibromo-6-methoxypyridine (1.0 eq) in DMSO.

-

Addition of Amine: Add a significant excess of aqueous ammonia (e.g., 10-20 eq) to the solution. The use of a large excess of the nucleophile drives the reaction towards the desired mono-aminated product and minimizes di-substitution.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100-140 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford pure 2-Bromo-6-methoxypyridin-4-amine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 2-Bromo-6-methoxypyridin-4-amine lies in its utility as a versatile building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.

The Role in Kinase Inhibitor Scaffolds:

The 2-aminopyridine motif, which can be readily accessed from 2-Bromo-6-methoxypyridin-4-amine, is a well-established scaffold for the development of kinase inhibitors. The amino group often forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding site. The bromine atom at the 2-position provides a strategic point for diversification through cross-coupling reactions, allowing for the introduction of various substituents that can occupy other pockets within the active site, thereby enhancing potency and selectivity.

Exemplary Application in the Synthesis of IRAK4 Inhibitors:

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key therapeutic target in inflammatory diseases.[8] 2-Bromo-6-methoxypyridin-4-amine can serve as a key starting material in the synthesis of potent IRAK4 inhibitors. A plausible synthetic strategy would involve a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position, followed by further functionalization of the amino and/or methoxy groups if necessary.

Illustrative Synthetic Workflow:

Caption: Synthetic workflow for a kinase inhibitor using 2-Bromo-6-methoxypyridin-4-amine.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The reactivity of the C-Br bond in 2-Bromo-6-methoxypyridin-4-amine is the cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions are the most powerful tools for its functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9]

Reaction Principle:

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Detailed Experimental Protocol (Representative):

Materials:

-

2-Bromo-6-methoxypyridin-4-amine (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-6-methoxypyridin-4-amine, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl amines.[10][11]

Reaction Principle:

Similar to the Suzuki coupling, the reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, coordination and deprotonation of the amine, and reductive elimination. The choice of phosphine ligand is critical for the success of this reaction.

Detailed Experimental Protocol (Representative):

Materials:

-

2-Bromo-6-methoxypyridin-4-amine (1.0 eq)

-

Primary or secondary amine (1.2-2.0 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos) (1.2-3.0 mol%)

-

Base (e.g., NaOtBu, K₃PO₄) (1.5-3.0 eq)

-

Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand. Seal the tube and establish an inert atmosphere.

-

Reagent Addition: Under the inert atmosphere, add the base, 2-Bromo-6-methoxypyridin-4-amine, the anhydrous solvent, and finally the amine.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction's progress.

-

Work-up and Purification: After cooling, quench the reaction (e.g., with saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Bromo-6-methoxypyridin-4-amine and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-6-methoxypyridin-4-amine is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its strategic placement of reactive and modulating functional groups on the privileged pyridine scaffold provides medicinal chemists with a powerful tool for the construction of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the development of the next generation of therapeutics.

References

-

Matrix Fine Chemicals. 2-BROMO-6-METHOXYPYRIDIN-4-AMINE | CAS 1196152-34-7. Available from: [Link]

-

SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ACS Publications. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

2-Bromo-6-methoxypyridin-4-amine molecular weight

An In-Depth Technical Guide to 2-Bromo-6-methoxypyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-methoxypyridin-4-amine, a key heterocyclic intermediate in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline a robust methodology for its analytical characterization, and delve into its significant applications, particularly as a versatile building block in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, pharmaceutical sciences, and drug discovery, offering both foundational knowledge and actionable protocols.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its ability to participate in hydrogen bonding and its unique electronic properties make it an ideal framework for designing molecules that interact with biological targets. The strategic functionalization of the pyridine ring with substituents like bromine, methoxy, and amine groups, as seen in 2-Bromo-6-methoxypyridin-4-amine, creates a versatile chemical entity. The bromine atom serves as a handle for cross-coupling reactions, the amine group provides a site for amide bond formation or further functionalization, and the methoxy group modulates the electronic properties and lipophilicity of the molecule. This trifecta of functional groups makes 2-Bromo-6-methoxypyridin-4-amine a highly valuable intermediate in the synthesis of complex, biologically active molecules.[1]

Physicochemical Properties and Molecular Identification

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. 2-Bromo-6-methoxypyridin-4-amine is a well-defined chemical entity with the following key identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [2][3] |

| Molecular Weight | 203.039 g/mol | [2] |

| CAS Number | 1196152-34-7 | [2] |

| IUPAC Name | 2-bromo-6-methoxypyridin-4-amine | [2] |

| SMILES | COC1=CC(N)=CC(Br)=N1 | [2] |

| InChIKey | OTKKKPQHFUZZFM-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | - |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4][5] |

Synthesis and Purification Workflow

Caption: Generalized workflow for the synthesis and characterization of 2-Bromo-6-methoxypyridin-4-amine.

Analytical Characterization Protocols

To ensure the identity, purity, and stability of 2-Bromo-6-methoxypyridin-4-amine, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons and the methoxy group protons, with appropriate chemical shifts and coupling patterns.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the structure. Correlate with the ¹³C NMR data for a complete structural elucidation.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into a mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Data Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated mass of 204.9816 Da. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing strong evidence for the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Chromatographic Conditions: Use a C18 reverse-phase column. Develop a gradient elution method (e.g., 10% to 90% acetonitrile over 15 minutes) to ensure the separation of the main compound from any impurities.

-

Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

2-Bromo-6-methoxypyridin-4-amine is a valuable building block in the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.[6] The presence of the bromine atom at the 2-position allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[7] This enables the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex drug candidates.[7]

Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site.[1] Derivatives of bromopyridines have been successfully utilized to synthesize potent inhibitors for various kinases, including those implicated in cancer and inflammatory diseases.[1] The 4-amino group can be acylated or used in other coupling reactions to build out the molecule, while the 2-bromo position can be used to introduce other functionalities via cross-coupling to enhance potency and selectivity.

Caption: Synthetic utility of 2-Bromo-6-methoxypyridin-4-amine in drug discovery.

Agrochemical Synthesis

Similar to its applications in pharmaceuticals, this compound can also serve as an intermediate in the development of novel agrochemicals, such as herbicides and fungicides.[6][8] The pyridine core is present in many commercially successful agrochemicals, and the ability to readily functionalize this scaffold is highly advantageous.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-6-methoxypyridin-4-amine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9][11]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The compound may be sensitive to light and air.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

2-Bromo-6-methoxypyridin-4-amine is a strategically important building block for chemical synthesis, particularly in the realms of pharmaceutical and agrochemical research. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, analytical characterization, synthetic utility, and safe handling procedures to support its effective use in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-BROMO-6-METHOXYPYRIDIN-4-AMINE | CAS 1196152-34-7 [matrix-fine-chemicals.com]

- 3. 2-aMino-6-broMo-4-Methoxypyridine | 1158786-59-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 6-Bromo-4-methoxypyridin-2-amine | 1158786-59-4 [sigmaaldrich.cn]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-6-methoxypyridin-4-amine, a key intermediate in pharmaceutical synthesis. This document consolidates available data on its molecular characteristics, predicted physicochemical properties, and spectral behavior. It is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Introduction

2-Bromo-6-methoxypyridin-4-amine, identified by the CAS number 1196152-34-7, is a substituted pyridine derivative that has garnered interest in medicinal chemistry. Its unique structural arrangement, featuring a bromine atom, a methoxy group, and an amine functional group on the pyridine core, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug design. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry and for ensuring the quality and reproducibility of experimental outcomes.

Molecular Structure and Properties

The molecular structure of 2-Bromo-6-methoxypyridin-4-amine fundamentally dictates its physical and chemical behavior. The interplay of the electron-withdrawing bromine atom, the electron-donating methoxy and amine groups, and the aromatic pyridine ring creates a unique electronic and steric profile.

Molecular Structure Diagram

Caption: Molecular structure of 2-Bromo-6-methoxypyridin-4-amine.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1196152-34-7 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [2] |

| Appearance | Light brown to yellow solid | [3] |

| Predicted Boiling Point | 323.8 ± 37.0 °C | [3] |

| Predicted Density | 1.622 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.20 ± 0.50 | [3] |

Experimental Data and Characterization

While extensive experimental data for 2-Bromo-6-methoxypyridin-4-amine is not widely published in peer-reviewed journals, its commercial availability implies that such data exists. The following sections outline the standard protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid like 2-Bromo-6-methoxypyridin-4-amine, a sharp melting point range is expected.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of 2-Bromo-6-methoxypyridin-4-amine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Profile

Understanding the solubility of 2-Bromo-6-methoxypyridin-4-amine in various solvents is crucial for its use in synthesis, purification, and formulation.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Procedure: To approximately 1 mL of each solvent in a test tube, a small amount (a few milligrams) of 2-Bromo-6-methoxypyridin-4-amine is added.

-

Observation: The mixture is agitated and observed for dissolution at room temperature. If the compound does not dissolve, the mixture can be gently heated. The solubility is classified as soluble, partially soluble, or insoluble.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Bromo-6-methoxypyridin-4-amine.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Diagram: NMR Spectroscopy Workflow

Caption: A generalized workflow for NMR analysis.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring. Their chemical shifts and coupling constants will be influenced by the positions of the substituents.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group.

-

Amine Protons: A broad singlet for the two protons of the amine group. The chemical shift of this peak can be concentration-dependent and it may exchange with D₂O.[4][5]

Expected ¹³C NMR Spectral Features:

-

Signals for each of the unique carbon atoms in the molecule, including the substituted carbons of the pyridine ring and the carbon of the methoxy group.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

-

N-H Stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.[4]

-

C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds.

-

C=C and C=N Stretch: Bands characteristic of the pyridine ring.

-

C-O Stretch: An absorption corresponding to the methoxy group.

-

C-Br Stretch: A band in the fingerprint region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (203.04 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Fragmentation Pattern: Fragmentation may involve the loss of the bromo, methoxy, or amine groups, providing further structural information.

Synthesis and Reactivity Insights

Handling and Storage

2-Bromo-6-methoxypyridin-4-amine is listed as a solid that should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[3] As with all laboratory chemicals, appropriate personal protective equipment should be used when handling this compound.

Conclusion

2-Bromo-6-methoxypyridin-4-amine is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. This technical guide has summarized its key physical properties and outlined the standard experimental procedures for their determination. While a comprehensive set of experimentally verified data is not yet publicly available, the information provided herein serves as a robust starting point for researchers and scientists working with this compound. Further publications detailing its synthesis and characterization will undoubtedly contribute to a more complete understanding of this important molecule.

References

-

University of Calgary. Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Matrix Fine Chemicals. 2-BROMO-6-METHOXYPYRIDIN-4-AMINE | CAS 1196152-34-7. [Link]

-

Matrix Fine Chemicals. 2-BROMO-6-METHOXYPYRIDIN-4-AMINE | CAS 1196152-34-7. [Link]

Sources

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-Bromo-6-methoxypyridin-4-amine

A Note on the Data: As of the latest literature and database search, publicly available experimental spectral data (NMR, IR, MS) for 2-Bromo-6-methoxypyridin-4-amine (CAS 1196152-34-7) is not available. This guide has been constructed by a Senior Application Scientist to serve as a predictive framework for researchers, scientists, and drug development professionals. The following analyses are based on first principles of spectroscopy, established substituent effects, and comparative data from structurally related analogs. This document is intended to be a robust tool for anticipating the spectral features of this molecule and a methodological guide for its characterization.

Introduction: The Structural Elucidation Challenge

2-Bromo-6-methoxypyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure combines an electron-donating amino group, an electron-donating methoxy group, and an electron-withdrawing bromine atom on the pyridine core. This unique electronic arrangement makes a detailed spectral analysis crucial for confirming its identity and purity. This guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted spectra are based on the additive effects of the substituents on the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple and highly informative, revealing two distinct aromatic protons, a methoxy group, and an amino group. The analysis is based on the strong shielding effect of the amino group and the moderate shielding of the methoxy group, contrasted with the deshielding and electronegative effect of the bromine atom.

-

Aromatic Protons (H-3 and H-5): The pyridine ring has two remaining protons at positions 3 and 5. The C-4 position is substituted with a strong electron-donating amino group, which will cause significant upfield shifts (shielding) for the adjacent protons. The methoxy group at C-6 also contributes to shielding, while the bromine at C-2 has a deshielding effect. We predict two singlets for H-3 and H-5, as meta-coupling (⁴J) in pyridines is often very small or zero.

-

H-3: This proton is ortho to the bromine and meta to the amino group. The deshielding effect of the bromine is expected to be dominant, placing this signal further downfield.

-

H-5: This proton is ortho to the amino group and meta to the methoxy group. The strong shielding from the amino group will shift this signal significantly upfield.

-

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[1]

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-3 | 6.5 - 6.7 | s | 1H | Influenced by adjacent Br and meta NH₂ |

| H-5 | 5.8 - 6.0 | s | 1H | Strongly shielded by ortho NH₂ |

| -NH₂ | 4.5 - 5.5 | br s | 2H | Variable shift, broad due to exchange |

| -OCH₃ | 3.9 - 4.1 | s | 3H | Typical range for methoxy on pyridine |

Workflow for ¹H NMR Data Acquisition

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The positions of the substituents will create a unique pattern of chemical shifts.

-

C-2 and C-6: These carbons are directly attached to electronegative atoms (Br and O). C-2, bonded to bromine, will be significantly downfield. C-6, bonded to the oxygen of the methoxy group, will be even further downfield, typical for oxygen-bearing sp² carbons.

-

C-4: This carbon, bearing the amino group, will be shifted downfield due to the electronegativity of nitrogen, but its exact position is influenced by resonance effects.

-

C-3 and C-5: These are the protonated carbons. C-5 is expected to be more shielded (upfield) than C-3 due to the stronger electron-donating effect of the adjacent amino group compared to the methoxy group.

-

Methoxy Carbon (-OCH₃): This carbon will appear in the typical aliphatic region for methoxy groups.[2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | 140 - 145 | Attached to Bromine |

| C-3 | 105 - 110 | Shielded by adjacent NH₂ and OCH₃ |

| C-4 | 155 - 160 | Attached to Amino group |

| C-5 | 90 - 95 | Strongly shielded by adjacent NH₂ |

| C-6 | 160 - 165 | Attached to Methoxy group |

| -OCH₃ | 53 - 56 | Typical for methoxy carbon |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule. For 2-Bromo-6-methoxypyridin-4-amine, we expect to see characteristic bands for the amine, the aromatic ring, and the ether linkage.

-

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.[1] An N-H scissoring (bending) vibration should also be visible around 1600-1650 cm⁻¹.[1][3]

-

C-O Stretch: The C-O stretch of the aryl ether (methoxy group) will likely appear as a strong band in the 1230-1270 cm⁻¹ region for the asymmetric stretch and a weaker one around 1020-1050 cm⁻¹ for the symmetric stretch.

-

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-H stretching from the aromatic protons will be observed just above 3000 cm⁻¹.

-

C-Br Stretch: The C-Br stretch is expected in the far-IR region, typically below 600 cm⁻¹, and may not be observed in a standard mid-IR spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3400 | Medium | Asymmetric N-H Stretch |

| 3350 - 3300 | Medium | Symmetric N-H Stretch |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| 1620 - 1650 | Strong | N-H Scissoring (Bend) |

| 1580 - 1610 | Strong | Aromatic C=C and C=N Stretch |

| 1450 - 1500 | Medium | Aromatic C=C and C=N Stretch |

| 1250 - 1270 | Strong | Asymmetric Ar-O-C Stretch |

| 1020 - 1050 | Medium | Symmetric Ar-O-C Stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

-

Molecular Ion (M⁺): The key feature will be a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance of approximately 50.7% and 49.3%, respectively).[4][5] The nominal molecular weight is 203.04 g/mol , so we expect peaks at m/z 202 and 204.

-

Fragmentation Pathways: The fragmentation will be directed by the functional groups. Common fragmentation pathways for this type of molecule include:

-

Loss of a methyl radical (-•CH₃): A common fragmentation for methoxy groups, leading to an [M-15]⁺ ion.

-

Loss of CO: Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, leading to an [M-15-28]⁺ ion.

-

Loss of Bromine radical (-•Br): Cleavage of the C-Br bond would result in an [M-79/81]⁺ ion.

-

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 2-Bromo-6-methoxypyridin-4-amine.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 202/204 | High | [M]⁺˙ (Molecular Ion) |

| 187/189 | Medium | [M - •CH₃]⁺ |

| 159/161 | Medium-Low | [M - •CH₃ - CO]⁺ |

| 123 | Medium | [M - •Br]⁺ |

Standard Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Use a 400 MHz or higher field spectrometer. Acquire data with a 30° pulse angle and a 1-2 second relaxation delay. Typically, 16-64 scans are sufficient.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled spectrum. Use a 45° pulse angle with a 2-second relaxation delay. A larger number of scans (e.g., 1024-4096) is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[6]

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum by the instrument software.[6]

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peaks and analyze the isotopic patterns and fragmentation to confirm the structure.[6]

Conclusion

This guide presents a detailed prediction of the NMR, IR, and MS spectra of 2-Bromo-6-methoxypyridin-4-amine. The analysis suggests that the compound will have highly characteristic spectral features: two distinct singlets in the aromatic region of the ¹H NMR, a clear isotopic pattern for bromine in the mass spectrum, and dual N-H stretching bands in the IR spectrum. While this document serves as a robust predictive guide, experimental verification remains the gold standard in chemical characterization. The protocols and interpretations provided herein should empower researchers to confidently acquire, analyze, and interpret the spectral data for this and structurally related molecules.

References

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved from [Link]

-

Infrared spectrum of 2-aminopyridine and its metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information - Wiley-VCH. (n.d.). Wiley Online Library. Retrieved from [Link]

-

2-Bromo-6-methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved from [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Methoxy groups just stick out. (n.d.). ACD/Labs. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]

-

2-Bromo-6-methoxypyridine. (n.d.). Chemsrc. Retrieved from [Link]

-

5-Bromo-4-methoxypyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2-Methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

-

5-Bromo-2-methoxy-4-methylpyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-6-methoxypyridin-4-amine

Abstract: The aqueous solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological systems and its viability as a drug candidate.[1][2][3] Poor solubility can lead to unreliable in vitro assay results, diminished oral bioavailability, and significant challenges in formulation development.[3][4][5] This guide provides a comprehensive framework for characterizing the solubility profile of the novel chemical entity 2-Bromo-6-methoxypyridin-4-amine. While specific experimental data for this compound is not publicly available, this document outlines the authoritative, field-proven methodologies that researchers and drug development professionals should employ to generate a robust and reliable solubility profile. We detail the theoretical underpinnings, step-by-step experimental protocols, and data interpretation strategies for both kinetic and thermodynamic solubility assays, establishing a self-validating system for characterization.

Introduction: The Criticality of Solubility Profiling

In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" has never been more relevant. A significant percentage of new chemical entities (NCEs) emerging from discovery pipelines exhibit poor aqueous solubility, a trend that presents a major hurdle to their development.[6] Low solubility can compromise data quality from the earliest in vitro screens, mask undesirable properties, and ultimately lead to the failure of otherwise promising candidates due to poor pharmacokinetic profiles.[3][5]

Therefore, the early and accurate determination of a compound's solubility profile is not merely a box-checking exercise but a foundational pillar of a successful drug development program.[1][4] This guide uses 2-Bromo-6-methoxypyridin-4-amine (CAS: 1196152-34-7), a pyridine derivative with potential applications as a building block in medicinal chemistry, as a model compound to illustrate the comprehensive process of solubility characterization.[7][8]

We will explore the two cornerstone measurements of solubility in a discovery setting:

-

Kinetic Solubility: Measures the concentration of a compound in solution after a rapid precipitation from a high-concentration organic stock (typically DMSO).[9][10] This high-throughput method is invaluable for early-stage screening to quickly flag compounds with potential solubility liabilities.[3][4]

-

Thermodynamic (or Equilibrium) Solubility: Defines the true saturation concentration of a compound's most stable crystalline form in a solvent at equilibrium.[5][11] This measurement is more resource-intensive but provides the definitive solubility value crucial for lead optimization and formulation development.[9][11]

This document provides the necessary protocols and theoretical context for any research organization to confidently establish the complete aqueous solubility profile of 2-Bromo-6-methoxypyridin-4-amine or any other NCE.

Strategic Workflow for Solubility Characterization

A systematic approach is essential for an efficient and accurate assessment of solubility. The workflow should progress from rapid, high-throughput methods to more rigorous, low-throughput equilibrium-based assays as a compound advances.

Caption: Workflow for solubility assessment from early discovery to pre-formulation.

Experimental Protocol: Kinetic Solubility Determination

Causality: The kinetic solubility assay is designed to mimic the conditions of many high-throughput screening (HTS) bioassays, where a compound dissolved in DMSO is rapidly diluted into an aqueous buffer.[10] The resulting value reflects the compound's propensity to precipitate under these non-equilibrium conditions, providing a critical early warning of potential issues in subsequent in vitro testing.[3][4]

Methodology: High-Throughput Nephelometry

Nephelometry, which measures light scattering from suspended particles, is a rapid and reliable method for detecting compound precipitation.[2][9]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Bromo-6-methoxypyridin-4-amine in 100% DMSO.[4]

-

Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well or 384-well microplate. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.01 mM).

-

Aqueous Dilution: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to all wells to achieve a final DMSO concentration of 1-2%.[12] This step initiates precipitation for concentrations above the kinetic solubility limit.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[9]

-

Measurement: Place the microplate into a laser nephelometer or a plate reader capable of measuring light scattering.[2][13] Record the signal from each well.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light-scattering signal is not significantly different from the buffer-only control wells.

Experimental Protocol: Thermodynamic Solubility Determination

Causality: The thermodynamic solubility represents the true equilibrium between the solid compound and a saturated solution.[5][11] This value is fundamental for understanding the maximum achievable concentration in vivo and for guiding formulation development. The shake-flask method, though labor-intensive, remains the gold standard for its accuracy and reliability.[14][15]

Methodology: Shake-Flask Method with HPLC-UV Analysis

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid (powdered) 2-Bromo-6-methoxypyridin-4-amine to a series of glass vials. It is crucial to ensure undissolved solid remains at the end of the experiment.[14]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS at pH 5.0, 7.4, and 9.0 to assess pH effects) to each vial.[11]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[9][11][15]

-

Phase Separation: After incubation, allow the samples to stand so that the excess solid can sediment.[14] Carefully collect the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.[6][9]

-

Quantification: Prepare a standard curve of 2-Bromo-6-methoxypyridin-4-amine of known concentrations. Analyze the filtered supernatant and the standards using a validated HPLC-UV method.[5][16]

-

Data Analysis: Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility.

Data Presentation and Interpretation

For a compound like 2-Bromo-6-methoxypyridin-4-amine, solubility data should be presented clearly to allow for direct comparison and informed decision-making. The following tables provide an illustrative template for reporting results.

Table 1: Illustrative Kinetic Solubility Data

| Parameter | Value (µM) | Method | Final DMSO (%) |

| Kinetic Solubility (pH 7.4) | 85 | Nephelometry | 1.0% |

Interpretation: A kinetic solubility of 85 µM suggests that the compound is likely to remain in solution for most standard in vitro assays (typically run at 1-10 µM). However, precipitation may occur in higher concentration cell-based assays, potentially leading to erroneous results.

Table 2: Illustrative Thermodynamic Solubility Data

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate Buffer | 5.0 | 25 | 25.4 | 125 |

| Phosphate Buffer (PBS) | 7.4 | 25 | 12.2 | 60 |

| Borate Buffer | 9.0 | 25 | 11.8 | 58 |

Interpretation: The data shows a clear pH-dependent solubility, with higher solubility at a more acidic pH. This is characteristic of a basic compound, as the amine group on the pyridine ring would be protonated at lower pH, leading to increased polarity and better interaction with water. The thermodynamic solubility at physiological pH (7.4) is 60 µM. This value is critical for predicting oral absorption and serves as the upper limit for developing simple aqueous formulations.[17]

Conclusion and Future Directions

This guide has outlined a robust, industry-standard framework for determining the complete aqueous solubility profile of 2-Bromo-6-methoxypyridin-4-amine. By systematically applying high-throughput kinetic assays followed by definitive thermodynamic shake-flask experiments, researchers can generate the critical data needed to guide medicinal chemistry efforts, ensure the integrity of biological data, and inform downstream formulation strategies.[18][19]

The illustrative data suggests that 2-Bromo-6-methoxypyridin-4-amine is a compound with moderate solubility. Its pH-dependent profile offers a potential avenue for formulation enhancement through pH control. Future work should involve a full pH-solubility profile determination using potentiometric titration to precisely determine the compound's pKa and its intrinsic solubility. This information is indispensable for building accurate in silico models to predict absorption and guide the development of advanced formulations.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

BioDuro. ADME Solubility Assay.

-

Computational Chemistry. Compound solubility measurements for early drug discovery.

-

Pharmapproach.com. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

protocols.io. In-vitro Thermodynamic Solubility.

-

Domainex. Thermodynamic Solubility Assay.

-

BMG LABTECH. Drug solubility: why testing early matters in HTS.

-

Evotec. Thermodynamic Solubility Assay.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

ResearchGate. Solubility and Dissolution Profile Assessment in Drug Discovery | Request PDF.

-

MilliporeSigma. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.

-

Enamine. Shake-Flask Solubility Assay.

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

-

Sigma-Aldrich. 2-Bromo-6-methylpyridin-4-amine | 79055-59-7.

-

ChemicalBook. 2-aMino-6-broMo-4-Methoxypyridine | 1158786-59-4.

-

Matrix Fine Chemicals. 2-BROMO-6-METHOXYPYRIDIN-4-AMINE | CAS 1196152-34-7.

-

Chem-Impex. 2-Bromo-4-methoxypyridine.

-

PubChem. 4-Bromo-6-methylpyridin-2-amine | C6H7BrN2 | CID 22605926.

-

Sigma-Aldrich. 2-Bromo-6-methoxypyridin-4-amine | 1196152-34-7.

-

ChemScene. 126325-53-9 | 2-Bromo-6-methylpyridin-3-amine.

-

Guidechem. 4-Bromo-6-methoxypyridin-2-amine 1211526-95-2 wiki.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. evotec.com [evotec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. 2-BROMO-6-METHOXYPYRIDIN-4-AMINE | CAS 1196152-34-7 [matrix-fine-chemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. pharmatutor.org [pharmatutor.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-6-methoxypyridin-4-amine

Introduction

2-Bromo-6-methoxypyridin-4-amine is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery and development. The integrity and purity of this starting material are paramount to ensure the reliability and reproducibility of synthetic outcomes, as well as the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stability profile of 2-Bromo-6-methoxypyridin-4-amine, detailing optimal storage conditions, potential degradation pathways, and robust analytical methodologies for purity assessment. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its chemical behavior.

Physicochemical Properties and Recommended Storage

A foundational understanding of the physicochemical properties of 2-Bromo-6-methoxypyridin-4-amine is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| CAS Number | 1196152-34-7[1] |

1.1. Optimal Storage Conditions

To maintain the integrity of 2-Bromo-6-methoxypyridin-4-amine, it is crucial to adhere to the following storage recommendations, which are designed to mitigate the primary drivers of degradation:

-

Temperature: Store in a cool environment, ideally at room temperature or refrigerated (2-8°C) for long-term storage.[2]

-

Atmosphere: This compound is sensitive to air.[3] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.

-

Light: Protect from light by storing in an amber or opaque container.[2] Light sensitivity can lead to photodegradation.

-

Moisture: The compound may be hygroscopic. Store in a dry, well-ventilated place in a tightly sealed container to prevent hydrolysis.[4][5]

-

Incompatibilities: Avoid storage near strong oxidizing agents and strong acids, as these can promote rapid degradation.[6]

Potential Degradation Pathways

Understanding the potential degradation pathways of 2-Bromo-6-methoxypyridin-4-amine is critical for anticipating impurity formation and designing stability-indicating analytical methods. The primary degradation routes are hydrolysis, oxidation, and photolysis.

Caption: Potential degradation pathways of 2-Bromo-6-methoxypyridin-4-amine.

2.1. Hydrolytic Degradation

Under acidic or basic conditions, the methoxy group at the 6-position is susceptible to hydrolysis, leading to the formation of the corresponding pyridinone. This occurs because the methoxy group can be protonated under acidic conditions or be a target for nucleophilic attack by hydroxide under basic conditions, leading to its cleavage. The resulting 2-bromo-6-hydroxypyridin-4-amine exists in equilibrium with its pyridinone tautomer.

2.2. Oxidative Degradation

The aminopyridine core is susceptible to oxidation. The exocyclic amino group and the pyridine nitrogen can be oxidized. One-electron oxidation can lead to the formation of radical cations, which can then undergo further reactions to form imines or N-oxides.[7] The presence of atmospheric oxygen or oxidizing agents can accelerate this process.

2.3. Photolytic Degradation

The carbon-bromine bond in aromatic compounds is known to be susceptible to photolytic cleavage upon exposure to UV light. This can lead to the formation of a pyridinyl radical and a bromine radical. The pyridinyl radical can then abstract a hydrogen atom from the solvent or other molecules to form the debrominated product, 6-methoxypyridin-4-amine.

Stability-Indicating Analytical Methodology

A robust, stability-indicating analytical method is essential for monitoring the purity of 2-Bromo-6-methoxypyridin-4-amine and detecting any degradation products. A High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.

3.1. Forced Degradation Studies

Forced degradation studies, as outlined in the ICH Q1A(R2) guidelines, are critical for elucidating potential degradation products and validating the stability-indicating nature of an analytical method.[2][4]

Caption: Workflow for forced degradation studies.

3.2. Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of 2-Bromo-6-methoxypyridin-4-amine at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.1 M sodium hydroxide.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.1 M hydrochloric acid.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Accurately weigh approximately 10 mg of the solid compound into a vial and place it in an oven at 80°C for 48 hours. After cooling, dissolve the sample in the diluent to a final concentration of 0.5 mg/mL.

-

Photolytic Degradation: Spread a thin layer of the solid compound in a petri dish and expose it to a UV lamp (e.g., 254 nm) for 24 hours. After exposure, dissolve a known amount of the sample in the diluent to a final concentration of 0.5 mg/mL.

-

Control Samples: Prepare a control sample by diluting the stock solution with the diluent and another by subjecting a blank (diluent only) to the same stress conditions.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

3.3. Recommended HPLC Method Parameters

The following parameters provide a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or determined by UV scan) |

| Injection Volume | 10 µL |

This method should be capable of separating the parent compound from all potential degradation products, demonstrating specificity. Further validation should include assessments of linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Conclusion

The chemical stability of 2-Bromo-6-methoxypyridin-4-amine is a critical factor in its successful application in research and drug development. Adherence to proper storage conditions—cool, dry, dark, and under an inert atmosphere—is essential to prevent degradation. A thorough understanding of its potential degradation pathways, including hydrolysis, oxidation, and photolysis, informs the development of robust, stability-indicating analytical methods. The implementation of forced degradation studies and a validated HPLC method will ensure the quality and purity of this important synthetic intermediate, ultimately contributing to the integrity of the final research outcomes and pharmaceutical products.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003). [Link]

-

Raczyńska, E. D., Stępniewski, T. M., & Kolczyńska, K. (2012). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Journal of Molecular Modeling, 18(9), 4367–4380. [Link]

-

Saeed, A., Altarawneh, M., Siddique, K., Conesa, J. A., Ortuño, N., & Dlugogorski, B. Z. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 192, 110272. [Link]

- U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.

-

Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

-

ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, (2005). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of 2-Bromo-6-methoxypyridin-4-amine for Research and Development

This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for 2-Bromo-6-methoxypyridin-4-amine (CAS No. 1196152-34-7). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data to establish best practices where explicit safety information is limited, ensuring a proactive and informed approach to laboratory safety.

Compound Profile and Identification

2-Bromo-6-methoxypyridin-4-amine is a substituted pyridine derivative. Such halogenated and functionalized heterocyclic compounds are valuable intermediates in medicinal chemistry and pharmaceutical synthesis.[1] Given its structure, it is primarily utilized in research and development settings for creating more complex molecules.[2]

| Identifier | Value | Source |

| Chemical Name | 2-bromo-6-methoxypyridin-4-amine | [3] |

| CAS Number | 1196152-34-7 | [3][4] |

| Molecular Formula | C₆H₇BrN₂O | [3] |

| Molecular Weight | 203.039 g/mol | [3] |

| Synonyms | 2-Bromo-6-methoxy-4-aminopyridine, QC-5447 | [3][4] |

Hazard Assessment and GHS Classification: An Evidence-Based Approach

The Safety Data Sheet (SDS) for 2-Bromo-6-methoxypyridin-4-amine from some suppliers lacks specific GHS hazard classifications.[4] This absence of data necessitates a cautious, evidence-based approach. By analyzing structurally similar compounds—isomers and analogues—we can infer the most probable hazards and handle the compound accordingly. The consistent hazard profile across these related molecules provides a strong basis for establishing prudent laboratory practices.

Data from the following related compounds suggests that 2-Bromo-6-methoxypyridin-4-amine should be handled as a substance with the potential for significant irritation and acute toxicity:

-

2-Bromo-6-methylpyridin-4-amine (CAS 79055-59-7): A close analogue.[5]

-

5-Bromo-6-methoxypyridin-2-amine (CAS 1211533-83-3): A structural isomer.[6]

-

2-Bromo-6-methoxypyridin-3-amine (CAS 135795-46-9): Another structural isomer.[7]

Based on these analogues, the following hazards should be assumed:

| Hazard Statement | Description | Inferred From |

| H302 | Harmful if swallowed. | [5][7] |

| H315 | Causes skin irritation. | [5][6][7] |

| H319 | Causes serious eye irritation. | [5][6][7] |

| H335 | May cause respiratory irritation. | [6][7] |

Therefore, all handling procedures must be designed to mitigate these specific risks.

Proactive Exposure Control: Personal Protective Equipment (PPE)

The cornerstone of safety when handling this compound is the prevention of exposure. This is achieved through a combination of engineering controls and a robust PPE protocol.

Engineering Controls

All work involving 2-Bromo-6-methoxypyridin-4-amine, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[8][9] Safety showers and eyewash stations must be readily accessible.[10]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified.

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[11][12] Safety glasses do not offer sufficient protection against splashes.[13] For procedures with a higher risk of splashing, a full face shield should be worn in addition to chemical splash goggles.[12]

-

Skin Protection:

-

Gloves: Chemical-impermeable gloves are required.[4] Nitrile gloves are a suitable choice as they offer protection against a wide range of chemicals, including bases and many solvents.[13] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as chemical waste.

-

Lab Coat: A flame-resistant lab coat is required. It should be fully buttoned, with sleeves extending to the wrists.[12]

-

Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the lab coat and footwear.[12]

-

-

Respiratory Protection: If for any reason work must be conducted outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with the appropriate particulate filter must be used.

Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is critical for minimizing risk and ensuring experimental reproducibility.

Safe Handling

-

Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[8]

-

Wash hands thoroughly after handling the product and before breaks.[8][11]

-

Do not eat, drink, or smoke in the laboratory.[14]

Storage

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). Some related compounds are noted to be air-sensitive.[5][15]

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]

-

Light: Keep in a dark place, as similar compounds can be light-sensitive.[5][15]

-

Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][15]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

The following first aid measures should be implemented immediately upon exposure. In all cases, a copy of the safety data should be provided to medical personnel.

| Exposure Route | Immediate Action |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6][11] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or Poison Control Center immediately.[8][14] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear full PPE as described in Section 3, including respiratory protection if necessary. Ensure adequate ventilation and remove all sources of ignition.[4]

-

Containment and Cleanup: Prevent the formation of dust. Use a dry cleanup method (e.g., sweep or vacuum) and place the material into a suitable, labeled container for disposal. Do not allow the chemical to enter drains.[14] After material pickup is complete, ventilate the area and wash the spill site.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][16]

-

Specific Hazards: Thermal decomposition can lead to the release of hazardous and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[6][8]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][8]

Toxicological and Reactivity Profile

Toxicological Information

While specific acute toxicity data (e.g., LD50) for this compound is not available, the information from related compounds suggests the following effects:

-

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[6]

-

Symptoms of Exposure:

-

Carcinogenicity and Mutagenicity: No data is available to classify this compound regarding its carcinogenic or mutagenic properties.[4]

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[15]

-

Chemical Stability: The product is likely stable under the recommended storage conditions (cool, dry, dark, inert atmosphere).[5][15]

-

Conditions to Avoid: Exposure to heat, light, and air.[15]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[8][10]

-

Hazardous Decomposition Products: Under fire conditions, it will produce toxic fumes including carbon oxides, nitrogen oxides, and hydrogen bromide.[6][8]

References

-

2-Bromo-6-methoxy-4-aminopyridine SDS, 1196152-34-7 Safety Data Sheets. ECHEMI.

-

SAFETY DATA SHEET. Fisher Scientific.

-

2-Bromo-6-methylpyridin-4-amine | 79055-59-7. Sigma-Aldrich.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SDS – SECTION 4. Society for Chemical Hazard Communication.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Safety data sheet. Carl ROTH.

-

5-Bromo-6-methoxypyridin-2-amine Safety Data Sheet. AK Scientific, Inc.

-

2-Bromo-6-methoxypyridin-3-amine | C6H7BrN2O | CID 15209324. PubChem.

-

Safety data sheet. Enamine.

-